molecular formula C10H20N2O B7637363 N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide

N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide

Cat. No. B7637363
M. Wt: 184.28 g/mol
InChI Key: ZQXVXNKUHHUOMP-UHFFFAOYSA-N
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Description

N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide, also known as NMPA or N-phenylacetyl-4-methylpiperazine, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide involves its interaction with the sigma-1 receptor and the serotonin transporter. It has been found to increase the levels of serotonin in the brain by inhibiting its reuptake. Additionally, it has been shown to modulate the activity of the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and neuroprotection.
Biochemical and Physiological Effects:
N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide has been found to have several biochemical and physiological effects in the body. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. It has also been found to decrease the levels of inflammatory cytokines, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide in lab experiments is its high potency and selectivity for the sigma-1 receptor and the serotonin transporter. This allows for precise targeting of these receptors and can lead to more accurate results. However, one limitation is its potential toxicity at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide. One area of research is the development of more potent and selective analogs of N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide for the treatment of psychiatric disorders. Additionally, the potential use of N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's is an area of active research. Further studies are also needed to determine the long-term safety and efficacy of N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide in humans.
Conclusion:
In conclusion, N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide is a promising compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. Its selective serotonin reuptake inhibitor and sigma-1 receptor agonist properties make it a promising candidate for the treatment of psychiatric disorders. However, further studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide involves the reaction of 1-methylpiperazine with phenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound. The synthesis method has been optimized to yield high purity and high yield of N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide.

Scientific Research Applications

N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide has been widely studied for its potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia. It has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. These properties make it a promising candidate for the treatment of psychiatric disorders.

properties

IUPAC Name

N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-9(13)11-6-3-10-4-7-12(2)8-5-10/h10H,3-8H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXVXNKUHHUOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide

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